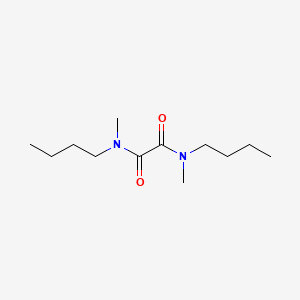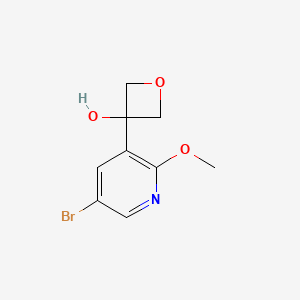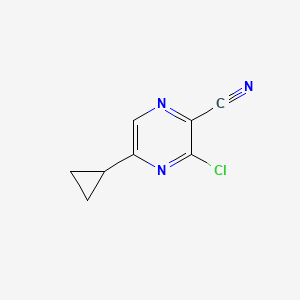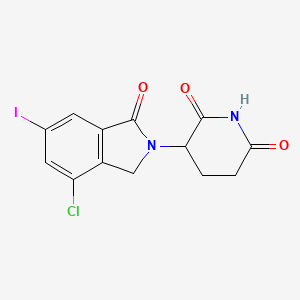![molecular formula C15H11Cl3N2O2 B13912655 Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate involves a multi-step synthetic route. One common method includes the reaction of 3,5-dichlorophenylhydrazine with benzyl chloroacetate under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydrazono group can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate is utilized in several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound useful in studying protein functions and developing therapeutic agents .
Comparación Con Compuestos Similares
Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate can be compared with similar compounds such as:
Ethyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Methyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate: Similar structure but with a methyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C15H11Cl3N2O2 |
|---|---|
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
benzyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-6-12(17)8-13(7-11)19-20-14(18)15(21)22-9-10-4-2-1-3-5-10/h1-8,19H,9H2/b20-14+ |
Clave InChI |
CJRYPBMUIXWQTO-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=CC(=CC(=C2)Cl)Cl)/Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13912572.png)
![3-Benzyl-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13912582.png)
![6-Butyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B13912583.png)
![O1-Benzyl O5-tert-butyl cis-3,3-difluoro-3A,4,6,6A-tetrahydro-2H-pyrrolo[3,4-B]pyrrole-1,5-dicarboxylate](/img/structure/B13912596.png)


![4',5-Difluoro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13912606.png)
![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-fluoro-, ethyl ester](/img/structure/B13912645.png)


